molecular formula C10H13N3O2 B13297697 5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid

5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B13297697
M. Wt: 207.23 g/mol
InChI Key: MMJZOCYCIIWNPG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with a fused bicyclic structureThe compound has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 g/mol .

Preparation Methods

The synthesis of 5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of cyclopropylamine with 2-cyanoacetamide, followed by cyclization and subsequent oxidation. The reaction conditions typically involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .

Industrial production methods may involve multi-step synthesis processes, including the use of protective groups and purification techniques such as recrystallization and chromatography to obtain the desired purity and yield .

Chemical Reactions Analysis

5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the inhibition of cell proliferation .

Comparison with Similar Compounds

5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential biological activities it exhibits, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

5-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c14-9(15)7-5-13-8(6-1-2-6)3-4-11-10(13)12-7/h5-6,8H,1-4H2,(H,11,12)(H,14,15)

InChI Key

MMJZOCYCIIWNPG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCNC3=NC(=CN23)C(=O)O

Origin of Product

United States

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